molecular formula C22H19N3O4 B2718219 2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide CAS No. 1376439-66-5

2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide

Cat. No.: B2718219
CAS No.: 1376439-66-5
M. Wt: 389.411
InChI Key: ZBFVVJNTHHMLQR-UHFFFAOYSA-N
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Description

This compound is a cyano-enamide derivative featuring a 1,3-oxazole ring substituted with a 4-methylphenyl group at position 2 and a 3,4-dimethoxyphenyl group attached via an acrylamide linker. The 1,3-oxazole moiety contributes to aromaticity and planar geometry, which may facilitate interactions with hydrophobic pockets in enzymes or receptors.

Properties

IUPAC Name

2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-14-4-6-15(7-5-14)22-25-18(13-29-22)10-16(12-23)21(26)24-17-8-9-19(27-2)20(11-17)28-3/h4-11,13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFVVJNTHHMLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide is a synthetic compound with potential therapeutic applications. Its unique structure incorporates both cyano and oxazole functionalities, which may contribute to its biological activity. This article reviews the compound's biological properties, including its anti-inflammatory effects, cytotoxicity, and mechanisms of action.

  • Molecular Formula : C22H19N3O4
  • Molecular Weight : 389.4 g/mol
  • CAS Number : 1376439-66-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, in a study involving macrophage cultures, the compound demonstrated the ability to reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations .

Table 1: Summary of Anti-inflammatory Effects

CompoundDose (mg/kg)Reduction in Edema (%)Cytokine Reduction (IL-1β)
JMPR-01 (similar structure)100SignificantYes
2-Cyano-N-(3,4-dimethoxyphenyl)TBDTBDTBD

Cytotoxicity

Cytotoxicity assays have shown that various derivatives of cyano compounds can selectively induce apoptosis in cancer cell lines while sparing normal cells. The specific cytotoxic profile of this compound remains to be fully elucidated; however, preliminary data suggest a promising therapeutic index .

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • Cytokine Modulation : By inhibiting the synthesis of pro-inflammatory cytokines, the compound may alter immune responses.
  • Cellular Signaling Pathways : Interaction with signaling pathways associated with inflammation and apoptosis may be involved.
  • Molecular Docking Studies : In silico analyses indicate potential binding affinities to targets such as COX-2 and iNOS, which are critical in inflammatory processes .

Case Studies

A notable case study involved the use of structurally similar compounds in animal models of inflammation. The administration of JMPR-01 resulted in significant reductions in paw edema and leukocyte migration during induced peritonitis models. These findings provide a framework for understanding how this compound might function similarly .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide exhibit significant anticancer properties. These compounds often target specific signaling pathways involved in cancer cell proliferation and survival.
    • For instance, the oxazole moiety is known to interact with various protein kinases, which play crucial roles in cancer progression. Research has shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects
    • The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This activity suggests potential applications in treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Biological Activities

  • Enzyme Inhibition
    • The compound's structure allows it to act as a selective inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
    • This inhibition can lead to reduced pain and inflammation, making it a candidate for analgesic drug development.
  • Antimicrobial Properties
    • Preliminary studies have reported antimicrobial activity against various bacterial strains. The presence of the oxazole ring contributes to its ability to disrupt bacterial cell wall synthesis or protein function.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazole Ring
    • The oxazole ring can be synthesized through condensation reactions involving appropriate carboxylic acids and amines.
  • Introduction of Functional Groups
    • Subsequent reactions can introduce cyano and methoxy groups at specific positions on the aromatic rings to enhance biological activity.
  • Final Coupling Reactions
    • The final product is obtained through coupling reactions that link the oxazole derivative with the cyano-containing moiety.

Case Studies

StudyFindings
Study 1Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values indicating effective inhibition of cell proliferation.
Study 2Reported anti-inflammatory effects in animal models of arthritis, showing reduced swelling and pain scores compared to controls.
Study 3Evaluated antimicrobial efficacy against Gram-positive bacteria with promising results suggesting further development as an antibiotic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several cyano-enamide derivatives reported in the literature. Key comparisons include:

Table 1: Structural Comparison of Cyano-Enamide Derivatives
Compound Name Core Structure Differences Key Functional Groups Reference
Target Compound 1,3-oxazole ring with 4-methylphenyl and 3,4-dimethoxyphenyl groups Cyano, oxazolyl, dimethoxybenzene
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Hydrazinylidene linker instead of oxazole; sulfamoylphenyl substituent Cyano, hydrazinylidene, sulfonamide
3-{[(2-Chlorophenyl)methyl]sulfanyl}-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-prop-2-enamide Sulfanyl and chlorophenyl substituents; ethyl linkage to dimethoxyphenyl Cyano, sulfanyl, chloroarene
(2E)-2-Cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide Hydroxy-methoxyphenyl and trifluoromethylphenyl substituents Cyano, hydroxyl, trifluoromethyl
(2E)-3-(3,4-Dimethoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide (A63) Nitrophenyl instead of oxazolyl-methylphenyl; simpler enamide backbone Cyano, nitro, dimethoxybenzene

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